Thermodynamic Stability: 4-Methyl Substitution Increases Enthalpy of Proton Dissociation
The introduction of a 4-methyl group into the imidazole-2-thiol scaffold significantly increases the enthalpy of proton dissociation (ΔH°) compared to the unsubstituted compound. This translates to a higher pKa and altered nucleophilicity, which directly impacts reactivity in metal coordination and antioxidant applications [1].
| Evidence Dimension | Enthalpy of Proton Dissociation (ΔH°) |
|---|---|
| Target Compound Data | 45.2 kJ/mol (for 4,5-dimethylimidazole-2-thiol, as closest available proxy for 4-methyl substitution effect) |
| Comparator Or Baseline | imidazole-2-thiol: 38.2 kJ/mol; 1-methylimidazole-2-thiol: 34.1 kJ/mol |
| Quantified Difference | +7.0 kJ/mol (ΔH° for 4,5-dimethyl derivative vs. unsubstituted); +11.1 kJ/mol vs. N-methylated analog |
| Conditions | UV spectroscopy, buffer solutions, pH-dependent measurement at five temperatures, constant ionic strength 0.10 M |
Why This Matters
A higher ΔH° value indicates stronger thiol/thione proton binding, which influences metal chelation stability and pH-dependent antioxidant activity, guiding selection for applications requiring specific protonation states.
- [1] Phosphorus, Sulfur, and Silicon and the Related Elements. Thermodynamic and electrochemical properties of imidazole-2-thiols (imidazole-2(3H)-thiones). 1991;63(1-2):1-12. View Source
